Qianhucoumarin D

Description

Significance of Pyranocoumarins within the Coumarin (B35378) Class

Coumarins are a large class of naturally occurring O-heterocyclic compounds widely distributed in the plant kingdom. proquest.com Within this broad class, pyranocoumarins are a significant subgroup characterized by a coumarin nucleus fused with a pyran ring. researchgate.netmdpi.com This structural feature confers remarkable biological and therapeutic properties, making them a focal point for synthetic organic chemists and pharmacologists. researchgate.netresearchgate.net

Pyranocoumarins are recognized for a wide spectrum of biological activities. proquest.com Research has highlighted their potential as anti-inflammatory, anti-HIV, anticancer, antioxidant, antimicrobial, and neuroprotective agents. researchgate.netresearchgate.netnih.gov Unlike the more common coumarins, pyranocoumarins are synthesized by a more limited number of plant families, primarily the Apiaceae and Rutaceae. researchgate.netmdpi.com The diverse pharmacological profile of pyranocoumarins continues to drive research into both naturally isolated and synthetically derived analogues. proquest.comresearchgate.net

Table 1: Reported Biological Activities of Pyranocoumarins

| Biological Activity | Description |

|---|---|

| Anticancer | Shown to exhibit cytotoxic effects against various cancer cell lines. proquest.comresearchgate.net |

| Anti-inflammatory | Can inhibit inflammatory pathways and the production of pro-inflammatory cytokines. researchgate.netnih.gov |

| Antiviral | Particularly noted for anti-HIV activity, with compounds like calanolides being potent inhibitors. researchgate.netnih.gov |

| Antimicrobial | Possess activity against various bacteria and fungi. proquest.comresearchgate.net |

| Neuroprotective | Certain derivatives have shown potential in protecting nerve cells. researchgate.net |

| Antioxidant | Capable of scavenging free radicals and protecting against oxidative stress. proquest.com |

The Genus Peucedanum as a Source of Bioactive Natural Products

The genus Peucedanum, belonging to the Apiaceae family, comprises over 120 species found across Asia, Europe, and Africa. scispace.com Plants within this genus are well-documented as rich sources of a diverse array of bioactive phytochemicals, including coumarins (pyranocoumarins and furanocoumarins), flavonoids, terpenoids, and phenolic acids. scispace.comontosight.ai Qianhucoumarin D is one of many coumarin derivatives isolated from this genus. chemfaces.com

Historically, various Peucedanum species have been utilized in traditional medicine systems for treating ailments such as coughs, respiratory diseases, and inflammation. scispace.comfrontiersin.org For instance, the root of Peucedanum praeruptorum, known as "Qianhu" in traditional Chinese medicine, is used for respiratory conditions. frontiersin.orglookchem.com Scientific investigations into this genus have confirmed the presence of compounds with significant pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects, which substantiates their traditional uses. frontiersin.org The genus is particularly noted for its abundance of angular pyranocoumarins, such as praeruptorins A and B, which are among the most prevalent bioactive metabolites in species like P. praeruptorum. frontiersin.org

Overview of Academic Research Trajectories for Natural Product Investigation

The academic investigation of natural products like this compound follows a well-established, multi-step trajectory that integrates various scientific disciplines. ucsd.edutandfonline.com This process is designed to systematically discover, characterize, and evaluate the potential applications of compounds derived from natural sources.

The typical research pathway includes the following key stages:

Selection and Collection of Organisms : The process often begins with the selection of a natural source, such as a plant, microbe, or marine organism. cwu.edu This selection can be guided by ethnographic data (traditional medicinal use), chemotaxonomic information, or ecological observations. cwu.edu For this compound, the source is the plant genus Peucedanum. chemfaces.com

Extraction and Isolation : The collected biological material is subjected to extraction processes to obtain a crude mixture of its chemical constituents. cwu.edu This crude extract then undergoes various chromatographic techniques to separate and purify individual compounds. cwu.edu

Structure Elucidation : Once a pure compound is isolated, its exact chemical structure must be determined. tandfonline.com This is a critical step that heavily relies on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). cwu.edu

Biological Screening and Assay : The isolated compounds are tested for biological activity through a variety of in vitro and in vivo assays. cwu.edu This screening helps to identify the compound's pharmacological or other useful properties.

Synthesis and Analogue Development : For promising compounds, chemists may develop a total synthesis route. This not only confirms the elucidated structure but also allows for the creation of structural analogues, which can be used to explore structure-activity relationships (SAR) and optimize the compound's properties. nih.gov

Table 2: Key Methodologies in Natural Product Research

| Research Stage | Primary Techniques and Methods | Purpose |

|---|---|---|

| Isolation | Chromatography (Column, HPLC, etc.) | To separate individual compounds from a complex mixture. cwu.edu |

| Characterization | NMR Spectroscopy, Mass Spectrometry (MS) | To determine the precise chemical structure and stereochemistry. cwu.edu |

| Bioactivity Testing | In vitro assays, cell-based assays, in vivo models | To evaluate the pharmacological effects of the compound. cwu.edu |

| Chemical Synthesis | Total Synthesis, Semi-synthesis | To confirm structure and produce analogues for further study. nih.gov |

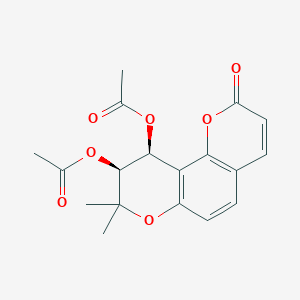

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

[(9S,10S)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |

InChI |

InChI=1S/C18H18O7/c1-9(19)22-16-14-12(25-18(3,4)17(16)23-10(2)20)7-5-11-6-8-13(21)24-15(11)14/h5-8,16-17H,1-4H3/t16-,17-/m0/s1 |

InChI Key |

YJOWXMGENDGFDH-IRXDYDNUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

Origin of Product |

United States |

Isolation and Structural Elucidation of Qianhucoumarin D

Botanical Source and Ethnobotanical Context of Peucedanum praeruptorum

Qianhucoumarin D is a natural product isolated from the roots of Peucedanum praeruptorum Dunn. glpbio.commedchemexpress.com This plant, known as "Qianhu" in Chinese, is a classical medicinal herb in Traditional Chinese Medicine (TCM). scispace.comsemanticscholar.org For centuries, the roots of P. praeruptorum have been prescribed for respiratory conditions such as cough, asthma, and pulmonary hypertension. semanticscholar.org

Modern pharmacological studies have begun to validate its traditional uses, revealing a range of biological activities, including anti-inflammatory, neuroprotective, antitumor, and osteogenic effects. semanticscholar.org The medicinal properties of the plant are attributed to its rich and diverse phytochemical composition. Over 119 distinct compounds have been identified from P. praeruptorum, including a vast array of coumarins (simple coumarins, pyranocoumarins, and furanocoumarins), flavonoids, ketones, sterols, and organic acids. semanticscholar.orgfrontiersin.org Among these, the angular pyranocoumarins are the most abundant and are considered key bioactive metabolites. frontiersin.org

Peucedanum praeruptorum is a perennial herb native to southern China. scispace.com Its natural habitat spans several provinces, including Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan. scispace.com The plant thrives in montane environments at altitudes ranging from 250 to 2000 meters. frontiersin.org It is typically found along forest margins, near roadsides, and in semi-open grassy areas. scispace.com

The plant can reach a height of 60 to 100 cm and prefers moist soil conditions. scispace.com It is adaptable to various light conditions, growing in both semi-shade and full sun.

The Apiaceae family, to which Peucedanum praeruptorum belongs, is known for producing a wide variety of coumarins. The chemical profile of P. praeruptorum is significant from a chemotaxonomic perspective, as the specific types of coumarins present can help in classifying and differentiating it from other species within the complex and heterogeneous Peucedanum genus.

Phytochemical analyses have established that angular-type pyranocoumarins are the predominant bioactive constituents in this plant. scispace.comfrontiersin.org Chemical and genetic profiling studies have demonstrated a high degree of correlation between P. praeruptorum and other species like Peucedanum japonicum and Angelica decursiva, suggesting a close chemotaxonomic relationship. The rich diversity of simple coumarins, furanocoumarins, and particularly pyranocoumarins like this compound, serves as a distinct chemical marker for this species within the Apiaceae family.

Extraction Methodologies from Plant Material

The initial step in isolating this compound involves extracting the crude chemical constituents from the dried roots of P. praeruptorum. A common method employs solvent extraction with methanol or ethanol. For instance, one method involves mixing the powdered, freeze-dried plant material with an 80% ethanol solution.

Following the initial extraction, the resulting solution is typically fractionated to separate compounds based on their polarity. This is often achieved through sequential liquid-liquid extraction with solvents of varying hydrophobicity, such as ethyl acetate and n-butanol. This process yields different crude fractions, concentrating specific classes of compounds and simplifying the subsequent purification steps.

Advanced Chromatographic Separation Techniques

The purification of a single compound like this compound from a complex crude extract requires sophisticated separation techniques. Column chromatography using stationary phases like silica gel is a fundamental step. However, achieving high purity often necessitates more advanced methods.

High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective technique for the preparative isolation and purification of coumarins from Peucedanum praeruptorum. nih.gov HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. nih.gov

A specific HSCCC method was successfully developed for the isolation of this compound. nih.gov This method utilized a two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water. By employing a gradient elution mode, researchers were able to separate multiple coumarins in a single run. From this process, 5.3 mg of this compound was obtained with a purity of 98.6%. nih.gov The structure of the isolated compound was subsequently confirmed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy. nih.gov

While HSCCC is powerful for initial separation and purification, it is often used in conjunction with other chromatographic techniques to achieve the highest purity. Preparative High-Performance Liquid Chromatography (prep-HPLC) is another key tool in the purification of natural products. Its high resolution and efficiency make it ideal for the final polishing of fractions obtained from HSCCC or other column chromatography methods, ensuring the removal of any closely related impurities.

Spectroscopic Techniques for Structural Characterization

The precise structure of this compound was determined through a combination of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a complete and unambiguous assignment of its molecular architecture, from its basic framework to the subtle details of its three-dimensional orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, chemists can map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, indicating their proximity.

Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its bonding environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 3 | 6.25 | d | 9.5 |

| 4 | 7.63 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.84 | d | 8.5 |

| 3' | 5.18 | d | 4.5 |

| 4' | 6.21 | d | 4.5 |

| 2'' | 2.20 | m | |

| 3'' | 0.98 | d | 6.8 |

| 4'' | 0.96 | d | 6.8 |

| 2'-CH₃ | 1.48 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

|---|---|

| 2 | 161.2 |

| 3 | 113.1 |

| 4 | 143.5 |

| 4a | 112.8 |

| 5 | 128.9 |

| 6 | 114.7 |

| 7 | 156.4 |

| 8 | 107.3 |

| 8a | 154.2 |

| 2' | 76.9 |

| 3' | 69.5 |

| 4' | 77.8 |

| 1'' | 175.8 |

| 2'' | 43.2 |

| 3'' | 22.5 |

| 4'' | 22.4 |

| 2'-CH₃ | 24.8 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., EIMS, ESI-MSⁿ, HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of this compound provided a highly accurate mass measurement of its molecular ion, which allowed for the unambiguous determination of its molecular formula as C₂₁H₂₄O₇.

Techniques such as Electron Ionization Mass Spectrometry (EIMS) and tandem mass spectrometry (ESI-MSⁿ) were used to study the fragmentation pattern of the molecule. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of different structural units within the parent molecule, further confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system present in this compound.

The IR spectrum shows characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. For this compound, key absorptions include those for a hydroxyl (-OH) group, an α,β-unsaturated lactone carbonyl (C=O) group, and ester carbonyl (C=O) groups, as well as bands indicating the presence of an aromatic ring and C-O bonds.

UV-Vis spectroscopy provides insights into the conjugated system of the molecule. The UV spectrum of this compound, recorded in methanol, displayed absorption maxima (λₘₐₓ) typical for a coumarin (B35378) scaffold, confirming the presence of this chromophore.

Stereochemical Analysis and Absolute Configuration Determination

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the specific three-dimensional arrangement of atoms, known as the absolute configuration, is crucial as different enantiomers can have vastly different biological activities.

The absolute configuration of the stereocenters in this compound, specifically at the C-3' and C-4' positions, was established as 3'(S), 4'(R). This determination was achieved through a combination of methods, which may include the application of Mosher's method, analysis of optical rotation data, and comparison with related compounds of known stereochemistry. This rigorous analysis confirmed the structure of this compound as 3'(S)-hydroxy-4'(R)-isovaleroxy-3',4'-dihydroseselin.

Chemical Synthesis Approaches for Qianhucoumarin D and Analogues

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex molecules is a field that drives the development of new chemical reactions and strategies. For natural products like Qianhucoumarin D, which belongs to the praeruptorin class of pyranocoumarins, the goal is to devise a route that is not only successful but also efficient and stereocontrolled. nih.gov The synthesis of structurally related compounds, such as (+)-Praeruptorin A, provides a valuable blueprint for the potential synthesis of this compound, as they share the same core pyranocoumarin (B1669404) structure and stereochemical complexity.

Retrosynthetic Analysis of the Pyranocoumarin Core

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. This process involves mentally breaking key chemical bonds, known as "disconnections," to identify logical synthetic pathways.

For an angular pyranocoumarin like this compound or its close analogue (+)-Praeruptorin A, the analysis begins by simplifying the ester side chains at the C-3' and C-4' positions, leading back to a key intermediate: the diol known as (+)-cis-khellactone. The core of the retrosynthetic challenge then lies in the disconnection of the pyranocoumarin skeleton itself. Key disconnections for the pyranocoumarin core often involve:

C-O bond formation (Etherification): Disconnecting the pyran ring's ether linkage to reveal a phenolic hydroxyl group and an unsaturated side chain. This is a common strategy that simplifies the target to a substituted coumarin (B35378) precursor.

Friedel-Crafts type reactions: Disconnecting a C-C bond between the coumarin ring and a precursor to the pyran ring, often envisioning an alkylation of the phenolic ring.

Cycloaddition Reactions: Envisioning the pyran ring being formed via a [4+2] cycloaddition (Diels-Alder reaction), which can be a powerful tool for setting multiple stereocenters simultaneously. mdpi.com

This analysis generates a "synthetic tree" of possible routes, allowing chemists to choose the most viable pathway based on the availability of starting materials and the reliability of the proposed reactions.

Convergent Synthesis Methodologies

In the context of this compound, a convergent approach would involve the separate synthesis of two main fragments:

A suitably functionalized 7-hydroxycoumarin derivative.

A chiral fragment containing the necessary functionality to form the dihydropyran ring.

These two pieces would then be coupled in a key bond-forming reaction. For instance, a Claisen rearrangement or an organometallic coupling reaction could be employed to join the fragments before a final cyclization step to form the pyran ring. This modular strategy not only improves efficiency but also facilitates the synthesis of analogues by allowing for variations in either of the key fragments. nih.gov

Stereoselective Synthesis of Chiral Centers

This compound possesses two contiguous chiral centers at the C-3' and C-4' positions of the dihydropyran ring. A critical challenge in its total synthesis is to control the relative and absolute stereochemistry of these centers to obtain the correct diastereomer. Several powerful methods in asymmetric synthesis can be applied:

Sharpless Asymmetric Dihydroxylation (AD): This is a highly reliable and predictable method for converting an alkene into a chiral diol. In a synthesis of a this compound-type molecule, an alkene precursor could be dihydroxylated using AD-mix-α or AD-mix-β to install the two hydroxyl groups with the desired stereochemistry.

Substrate-Controlled Synthesis: Here, an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For example, an epoxidation of an allylic alcohol precursor (an alcohol adjacent to a double bond) can be directed by the existing hydroxyl group to form an epoxide with high diastereoselectivity. Subsequent ring-opening of the epoxide would yield the desired diol.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as sugars or amino acids, to provide the necessary stereocenters.

Semisynthesis of this compound Derivatives

Semisynthesis offers a more direct route to novel compounds by chemically modifying complex natural products that can be isolated in large quantities. nih.gov This approach leverages the intricate scaffold already constructed by nature, allowing chemists to focus on targeted modifications.

Modification of Naturally Occurring this compound Precursors

The natural precursor for many angular pyranocoumarins, including this compound, is (+)-cis-khellactone. This diol is the core scaffold onto which various ester groups are attached. By isolating (+)-cis-khellactone from plant sources like Peucedanum praeruptorum, chemists can use it as a starting material for a wide array of derivatives.

The primary points of modification are the two secondary hydroxyl groups at the C-3' and C-4' positions. These can be readily acylated using a variety of acyl chlorides or carboxylic acids (in the presence of a coupling agent) to introduce different ester side chains. This allows for the direct synthesis of this compound itself (by introducing angeloyl and acetyl groups) or the creation of novel analogues with different ester functionalities.

| Precursor | Reagent(s) | Resulting Functionality |

| (+)-cis-khellactone | Angelic acid chloride | 3'-O-angeloyl ester |

| (+)-cis-khellactone | Acetic anhydride | 4'-O-acetyl ester |

| (+)-cis-khellactone | Tiglic acid, DCC, DMAP | Ester side chain |

| (+)-cis-khellactone | Cinnamoyl chloride | Cinnamoyl ester |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

This semisynthetic route is highly efficient for exploring the structure-activity relationship (SAR) of the ester side chains, as it bypasses the lengthy process of total synthesis.

Targeted Structural Alterations for Focused Libraries

Building on semisynthesis, chemists can create "focused libraries" of compounds. A focused library is a collection of related molecules designed to probe a specific biological target or chemical property. rsc.org Rather than random modifications, the structural alterations are rational and targeted.

Starting with a precursor like (+)-cis-khellactone, a focused library of this compound analogues can be generated by systematically varying the ester groups at the C-3' and C-4' positions. For example, a library could be designed to explore the effects of:

Steric Bulk: Introducing progressively larger ester groups (e.g., acetyl, isobutyryl, pivaloyl).

Electronic Properties: Using substituted benzoyl chlorides with electron-donating or electron-withdrawing groups.

Lipophilicity: Adding long aliphatic chains.

Conformational Rigidity: Incorporating cyclic or unsaturated ester groups.

This systematic approach allows researchers to map the structural requirements for a desired biological activity, accelerating the process of drug discovery and development by providing clear SAR data.

Synthetic Routes to Pyranocoumarin Scaffolds

The pyranocoumarin framework is a significant heterocyclic structure found in numerous natural products. rsc.org These compounds are recognized for a wide range of biological activities, making their synthesis a key focus for medicinal chemistry. rsc.orgingentaconnect.com The development of efficient synthetic methodologies for the pyranocoumarin scaffold is crucial for accessing these molecules and their analogues for further study. Synthetic strategies often focus on constructing the pyran ring onto a pre-existing coumarin core. ingentaconnect.comresearchgate.net

Key approaches to the pyranocoumarin scaffold include the Claisen rearrangement of propargyloxycoumarins followed by cyclization, and the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net More recently, multi-component reactions (MCRs) have gained prominence as they offer an efficient means to construct complex molecular architectures in a single step. mdpi.comresearchgate.net

Several MCR strategies have been developed to afford pyranocoumarin derivatives. One notable method is a three-component reaction involving 4-hydroxycoumarin (B602359), an aldehyde, and an active methylene (B1212753) compound, which proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.comresearchgate.net

A selection of reported multi-component reactions for the synthesis of pyranocoumarin scaffolds is detailed below.

Table 1: Multi-Component Reactions for Pyranocoumarin Synthesis

| Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|

| 4-hydroxycoumarin, malononitrile, various benzaldehydes | Not specified | Three-component Diels-Alder reaction. mdpi.comnih.gov |

| 4-hydroxycoumarin, styrene (B11656) oxide, DMSO | p-TSA·H₂O | A CH₂ moiety from DMSO is incorporated into the pyranocoumarin ring. nih.gov |

| 3-bromo-4-hydroxycoumarins, 4-hydroxycoumarin, terephthaldehyde/isophthaldehyde | DBU (30 mol-%) in Acetic Acid | A three-component tandem reaction providing high yields (75-96%). researchgate.net |

| 4-chloro-3-formylcoumarin, various active methylene compounds | Sulfamic acid in aqueous media | One-pot synthesis under homogeneous catalytic conditions. researchgate.net |

These synthetic routes highlight the versatility of coumarin precursors in building complex heterocyclic systems. The choice of reactants and catalysts can significantly influence the reaction pathway and the final product. For instance, in a three-component reaction with 4-hydroxycoumarin and styrene oxides, switching the solvent from DMSO to acetonitrile (B52724) (CH₃CN) prevents the formation of the pyranocoumarin ring and instead yields 4-hydroxy-3-styryl-2H-chromen-2-one. nih.gov Similarly, using 7-methoxy-4-hydroxycoumarin with electron-withdrawing styrene oxides in DMSO leads to the formation of furocoumarins instead of the expected pyranocoumarins. nih.gov The development of such diverse synthetic strategies is essential for expanding the chemical space of pyranocoumarin derivatives available for biological evaluation. mdpi.com

Biosynthetic Pathways of Qianhucoumarin D

The biosynthesis of Qianhucoumarin D, a complex pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum, is an intricate process rooted in general plant secondary metabolism. glpbio.commedchemexpress.cn The formation of its core structure and subsequent modifications involve several key metabolic routes and enzyme families. The pathway begins with the production of aromatic amino acids via the shikimate pathway, which then feed into the phenylpropanoid pathway to generate the fundamental coumarin (B35378) scaffold. This scaffold is then further elaborated to create the final pyranocoumarin structure.

Investigation of Molecular Mechanisms and Cellular Targets of Qianhucoumarin D

In Vitro Studies on Cellular Signaling Pathways

Comprehensive in vitro studies focusing specifically on the cellular signaling pathways affected by Qianhucoumarin D are not well-documented. Research has primarily focused on the broader biological activities of extracts from Peucedanum praeruptorum. frontiersin.orgnih.gov

Currently, there are no specific studies available that analyze the transcriptomic or proteomic responses of cells or tissues to treatment with this compound. While transcriptomic analysis has been performed on the source plant, Peucedanum praeruptorum, to identify genes involved in coumarin (B35378) biosynthesis, this research does not detail the effects of this compound on gene or protein expression in target cells. nih.gov The compound is identified as a constituent of the plant, but its downstream molecular impact remains uncharacterized. nih.gov

The modulation of key regulatory proteins, such as those in the NF-κB signaling pathway, by this compound has not been directly demonstrated. In contrast, other compounds isolated from Peucedanum praeruptorum, notably (±)-praeruptorin A, have been shown to inhibit the NF-κB signaling pathway in mouse models of allergic airway disease. scispace.comresearchgate.netnih.gov While this suggests that coumarins from this plant source may possess anti-inflammatory properties via this pathway, specific evidence for this compound is lacking.

This compound has been isolated and identified as a constituent of Peucedanum praeruptorum in studies evaluating the anti-inflammatory and multidrug resistance reversal activities of the plant's extracts. nih.gov One such study utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells to assess anti-inflammatory effects. nih.gov However, the specific interactions and detailed mechanistic studies of this compound within these or other model cell lines have not been published.

There is no direct scientific evidence to date demonstrating that this compound induces apoptosis or modulates the cell cycle. Pharmacological studies of Peucedanum praeruptorum often highlight the pro-apoptotic effects of other constituent compounds. For example, praeruptorin A has been shown to induce apoptosis in various cancer cell lines. frontiersin.orgsemanticscholar.org However, these findings have not been specifically replicated with isolated this compound.

In Vivo Pharmacological Research in Animal Models

Specific in vivo pharmacological research focusing on this compound in animal models is scarce. While the compound has been identified in studies assessing the hepatoprotective effects of medicinal herbs in mice, the specific contribution and in vivo efficacy of this compound itself were not detailed. nih.gov

There are no published studies that describe the selection and characterization of specific rodent models for the dedicated in vivo study of this compound. Research on other constituents of Peucedanum praeruptorum, such as (±)-praeruptorin A, has utilized BALB/c mouse models to investigate allergic airway inflammation. researchgate.net However, similar models have not been reported for this compound research. The general use of rodent models is standard in drug discovery for evaluating the pathophysiology of diseases and assessing the efficacy and pharmacokinetics of novel therapeutic agents. mdpi.com

Histopathological and Molecular Biomarker Analysis in Animal Tissues

There is currently a lack of specific published research detailing the histopathological and molecular biomarker analysis in animal tissues following the administration of isolated this compound. While studies on crude extracts of Peucedanum praeruptorum may exist, the direct effects of this specific coumarin on tissue morphology and biomarker expression in animal models have not been sufficiently documented to provide a thorough analysis.

Systemic Biological Responses in Model Organisms

Information regarding the systemic biological responses to this compound in model organisms is not well-defined in the available scientific literature. Understanding the broader physiological effects of this compound would require dedicated in vivo studies tracking various systemic parameters, which have not been published to date.

Interactions with Biological Macromolecules

The specific interactions of this compound with biological macromolecules have been partially explored, primarily in the context of enzyme inhibition.

Enzyme Inhibition and Activation Profiling

Receptor Binding Assays

There are no publicly available scientific studies that have conducted receptor binding assays to identify and characterize the specific protein receptors to which this compound may bind. Such studies are crucial for elucidating its mechanism of action at the cellular level.

Due to the limited availability of specific research data for this compound in the requested areas, a detailed article that adheres to the provided outline cannot be generated at this time. Further focused research would be necessary to investigate these specific aspects of its pharmacological profile.

Structure Activity Relationship Sar Studies of Qianhucoumarin D Derivatives

Design Principles for Rational Structural Modification

The rational design of Qianhucoumarin D derivatives is guided by established principles aimed at optimizing their therapeutic potential. Modifications to the core coumarin (B35378) scaffold are strategically planned to enhance interactions with biological targets, improve pharmacokinetic properties, and modulate bioactivity. Key areas of the this compound molecule that are amenable to structural changes include the substituents on the benzopyrone ring system.

The introduction of various functional groups at different positions of the coumarin nucleus has been a primary strategy. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity to target proteins. Furthermore, modifications to the side chains, such as altering their length, branching, or introducing cyclic moieties, can impact the compound's lipophilicity and steric interactions within the binding pocket of a receptor. The overarching goal of these modifications is to systematically probe the chemical space around the this compound scaffold to identify derivatives with superior biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool in the study of this compound derivatives. By establishing a mathematical correlation between the structural properties of these compounds and their biological activities, QSAR models can predict the potency of novel, unsynthesized derivatives. nih.govjocpr.comnih.govmdpi.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. jocpr.commdpi.com

The development of a robust QSAR model involves several key steps. First, a dataset of this compound derivatives with experimentally determined biological activities is compiled. Subsequently, a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, including multiple linear regression and partial least squares, are then employed to generate a mathematical equation that best describes the relationship between the descriptors and the observed biological activity. nih.govmdpi.com The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov

Pharmacophore Elucidation and Molecular Docking Simulations

To gain a deeper understanding of the molecular interactions between this compound derivatives and their biological targets, pharmacophore elucidation and molecular docking simulations are employed. mdpi.comdergipark.org.trdovepress.comf1000research.comunina.itsemanticscholar.orgresearchgate.netnih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dergipark.org.trdovepress.comunina.itresearchgate.netnih.gov For this compound derivatives, these models are generated by aligning a set of active compounds and identifying common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. unina.it

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired structural features. dovepress.comnih.gov Molecular docking simulations further refine this process by predicting the binding orientation and affinity of the identified compounds within the active site of a specific protein target. mdpi.comf1000research.comsemanticscholar.orgnih.govnih.gov These simulations provide valuable insights into the key amino acid residues involved in the interaction, thereby guiding the rational design of more potent and selective inhibitors. mdpi.comnih.gov

Correlation of Structural Features with Specific Biological Activities

The biological activity of this compound derivatives is intricately linked to their specific structural features. Through extensive structure-activity relationship (SAR) studies, researchers have begun to unravel the correlations between molecular modifications and various biological effects, including anti-inflammatory, neuroprotective, and antiviral activities. nih.govnih.govnih.govmdpi.comresearchgate.net

For instance, the presence and position of hydroxyl groups on the coumarin ring have been shown to be critical for antioxidant and anti-inflammatory properties. nih.gov The introduction of certain substituents at the 3-position of the coumarin nucleus has been found to enhance anti-inflammatory activity. nih.gov In the context of neuroprotection, specific structural modifications have been correlated with increased protective effects. mdpi.com Similarly, the antiviral activity of coumarin derivatives has been shown to be influenced by the nature of the substituents on the core scaffold. mdpi.comscienceopen.com

A summary of key structural modifications and their impact on biological activity is presented in the table below:

| Modification Site | Structural Change | Observed Biological Effect |

| Benzopyrone Ring | Introduction of hydroxyl groups | Enhanced antioxidant and anti-inflammatory activity |

| Position 3 | Addition of specific substituents | Increased anti-inflammatory potential |

| Various Positions | Specific structural alterations | Improved neuroprotective effects |

| Core Scaffold | Varied substitutions | Modulation of antiviral activity |

These correlations provide a valuable framework for the future design of this compound derivatives with tailored biological activities for specific therapeutic applications.

Advanced Analytical Methodologies for Qianhucoumarin D in Biological Matrices

Sample Preparation Techniques from Complex Biological Samples

Effective sample preparation is a critical first step to remove interfering substances from biological matrices, thereby enhancing the accuracy and sensitivity of subsequent analyses. semanticscholar.org The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-liquid extraction is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of pyranocoumarins, including compounds structurally similar to Qianhucoumarin D, in rat plasma, a specific LLE protocol has been successfully applied. oup.com

In this procedure, a 50 μL plasma sample is mixed with an internal standard solution. oup.com The mixture is then extracted with a water-immiscible organic solvent, such as 3 mL of chloroform, by vigorous vortexing for several minutes. oup.com This process partitions the moderately polar coumarins into the organic phase, leaving behind highly polar endogenous components like salts and proteins in the aqueous phase. After centrifugation to separate the layers, the organic supernatant is transferred and evaporated to dryness. The resulting residue is then reconstituted in the mobile phase for injection into the analytical system. oup.com LLE is valued for its simplicity and ability to yield a clean extract suitable for analysis.

Solid-phase extraction is a versatile and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. mdpi.com While specific SPE methods for this compound are not extensively detailed in the cited literature, the principles can be applied based on its chemical structure. For a coumarin (B35378) compound, a reversed-phase SPE cartridge, such as one packed with C18 silica, would typically be employed.

The process involves conditioning the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). The biological sample, often pre-treated or diluted, is then loaded onto the cartridge. Interfering polar substances are washed away with a weak aqueous-organic solvent mixture. Finally, the analyte of interest, this compound, is eluted from the cartridge using a stronger organic solvent like acetonitrile (B52724) or methanol. researchgate.net SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical tool renowned for its high sensitivity and selectivity, making it a gold standard for quantifying drugs and metabolites in biological fluids. nih.gov This technique combines the separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry.

A validated LC-MS/MS method for the simultaneous determination of structurally related pyranocoumarins, Praeruptorin A, B, and C, in rat plasma provides a direct template for this compound analysis. oup.com The method utilizes a C18 column for chromatographic separation with a mobile phase consisting of an organic solvent and water, often with an additive like formic acid or ammonium acetate to improve ionization. nih.gov Detection is achieved using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. nih.gov MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interference from the complex biological matrix. oup.com

Table 1: Representative HPLC-MS/MS Parameters for Analysis of Related Coumarins

| Parameter | Condition |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction with Chloroform oup.com |

| Chromatography Column | C18 |

| Mobile Phase | Acetonitrile and Ammonium Acetate Aqueous Solution nih.gov |

| Flow Rate | 0.300 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

This table is a composite based on typical methods for related coumarins.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS. By using columns with smaller particle sizes (typically under 2 μm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved chromatographic resolution, and enhanced sensitivity. chapman.edu These advantages are particularly beneficial for high-throughput applications, such as pharmacokinetic studies, which require the analysis of a large number of samples. chapman.edumdpi.com

A UPLC-MS/MS method ensures a rapid and sensitive analysis, often with a run time of just a few minutes per sample. chapman.edu The sample preparation may involve a simple protein precipitation step, where a solvent like acetonitrile is added to the plasma to denature and remove proteins. mdpi.com The method is then validated according to regulatory guidelines to ensure its reliability. diva-portal.org

Table 2: Typical Method Validation Parameters for a UPLC-MS/MS Assay

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 diva-portal.org |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. nih.gov |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) frontiersin.org |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) frontiersin.org |

| Recovery | Consistent, precise, and reproducible. mdpi.com |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. mdpi.com |

This table represents typical validation parameters as outlined in FDA guidelines and demonstrated in various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling in Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation and quantification of metabolites in biological samples. mdpi.com It is particularly valuable for metabolite profiling studies, as it can detect a wide range of compounds in a single analysis with minimal sample preparation. researchgate.net

For metabolite profiling of this compound, biological samples such as urine or cell culture extracts would be analyzed. mdpi.com A typical sample preparation involves extracting the metabolites, removing solvents, and reconstituting the residue in a phosphate buffer prepared with deuterium oxide (D₂O), which serves as an internal lock for the NMR spectrometer. mdpi.comnih.gov One-dimensional ¹H NMR spectra are acquired using a pulse sequence with water suppression to minimize the large signal from water in biological samples. mdpi.com The resulting spectra provide a metabolic fingerprint of the sample. By comparing the spectra of control samples with those from subjects or cells exposed to this compound, researchers can identify and quantify changes in endogenous metabolites and detect the appearance of drug metabolites. mdpi.com For the unambiguous identification of novel metabolites, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable as they provide detailed information about atomic connectivity within a molecule. researchgate.net

Chromatographic Methods with Ultraviolet and Diode Array Detection (HPLC-UV/DAD)

High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely accessible technique for the quantitative analysis of compounds that possess a UV-absorbing chromophore, such as coumarins. semanticscholar.orgresearchgate.net While not as sensitive as mass spectrometry, HPLC-UV/DAD is highly reliable for quality control and for analyzing samples with sufficient analyte concentration.

Several studies have established HPLC-DAD methods for quantifying coumarins from Peucedanum praeruptorum, the plant source of this compound. semanticscholar.orgresearchgate.net These methods typically employ a reversed-phase C18 column with a gradient elution mobile phase composed of acetonitrile and water, often acidified with phosphoric or formic acid to ensure sharp peak shapes. semanticscholar.orgresearchgate.net The detection wavelength is selected based on the UV absorbance maximum of the coumarins, with studies reporting optimal detection at 235 nm or 330 nm. researchgate.net A DAD detector offers the advantage of acquiring the entire UV spectrum for each peak, which can be used to confirm peak identity and assess purity by comparing the spectrum to that of a reference standard.

Table 3: Example HPLC-DAD Conditions for Analysis of Coumarins from Peucedanum praeruptorum

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reference | semanticscholar.orgresearchgate.net | |

| Column | Phenomenex Luna C18 (5 µm, 4.6 × 250 mm) | ZORBAX Eclipse Plus C18 (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile and Water (both with 0.1% phosphoric acid) | Methanol and Water (75:25, v/v) |

| Elution | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 330 nm | 235 nm |

Bioanalytical Method Validation Parameters (e.g., selectivity, linearity, accuracy, precision)

The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the analytical data. This process involves the evaluation of several key parameters as outlined by international regulatory guidelines. For a compound like this compound, a highly sensitive and selective method, such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), would typically be employed for its quantification in biological matrices like plasma or serum. The validation of such a method would encompass the following critical parameters.

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other endogenous or exogenous components in the biological matrix. To establish selectivity, blank matrix samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention time of this compound and its internal standard.

Linearity: The linearity of a bioanalytical method describes its capability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards of known this compound concentrations. The response is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1.000, indicating a strong linear relationship.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte. Precision is the degree of agreement among a series of measurements of the same sample. Both are typically assessed at multiple concentration levels: lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The accuracy is expressed as the percentage of the nominal concentration, while precision is reported as the relative standard deviation (RSD%).

While specific experimental data for a validated bioanalytical method for this compound is not publicly available in the cited literature, the following tables represent typical data that would be generated during the validation of a UPLC-MS/MS method for a similar compound in rat plasma.

Interactive Data Table: Linearity of this compound Calibration Curve

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.98 | 98.0 |

| 5 | 5.12 | 102.4 |

| 20 | 19.75 | 98.8 |

| 100 | 101.50 | 101.5 |

| 500 | 495.80 | 99.2 |

| 1000 | 1005.00 | 100.5 |

| 2000 | 1988.00 | 99.4 |

| Correlation Coefficient (r²): 0.9995 |

Interactive Data Table: Intra-day and Inter-day Accuracy and Precision for this compound

| Intra-day (n=6) | Inter-day (n=18, 3 days) | |||

| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (RSD%) | Mean Measured Conc. (ng/mL) ± SD |

| LLOQ (1) | 1.02 ± 0.09 | 102.0 | 8.8 | 1.05 ± 0.12 |

| Low QC (2) | 2.05 ± 0.15 | 102.5 | 7.3 | 2.10 ± 0.18 |

| Mid QC (200) | 198.6 ± 10.1 | 99.3 | 5.1 | 202.4 ± 12.5 |

| High QC (1600) | 1612.8 ± 75.8 | 100.8 | 4.7 | 1588.8 ± 98.5 |

These tables illustrate the expected performance of a validated bioanalytical method. The linearity data demonstrates a strong correlation between the instrument response and the concentration of the analyte. The accuracy and precision data show that the method can reliably and consistently quantify this compound at various concentrations within the calibration range.

Future Perspectives and Emerging Research Avenues

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Qianhucoumarin D Research

The advent of high-throughput "omics" technologies offers a powerful lens through which to systematically investigate the biological effects of this compound. nih.govmdpi.com Integrating genomics, proteomics, and metabolomics can provide a comprehensive understanding of its mechanism of action and identify novel therapeutic targets. nih.govnih.gov

Genomics and Transcriptomics: These approaches can be used to identify genes and signaling pathways that are modulated by this compound. cuanschutz.edunih.gov By analyzing changes in gene expression (transcriptomics) in response to treatment, researchers can pinpoint the molecular networks affected by the compound. mdpi.com This can reveal not only the primary targets but also off-target effects, contributing to a more complete pharmacological profile. nih.gov

Proteomics: This field focuses on the large-scale study of proteins, their structures, and functions. mdpi.com Proteomic analysis can identify the specific proteins that directly interact with this compound, as well as downstream changes in protein expression and post-translational modifications. nih.govmdpi.com This information is crucial for validating drug targets and understanding the molecular basis of the compound's activity.

Metabolomics: As the study of the complete set of small-molecule metabolites, metabolomics can provide a snapshot of the metabolic state of a cell or organism. mdpi.commdpi.com By examining the metabolic fingerprints of cells or tissues treated with this compound, researchers can understand how it influences cellular metabolism and identify biomarkers of its efficacy. nih.gov

The integration of these omics platforms can create a multi-dimensional view of this compound's biological impact, facilitating a systems biology approach to its study. nih.govmdpi.com This holistic perspective is expected to accelerate the discovery of its therapeutic mechanisms and potential new applications. nih.gov

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Application | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic variations that influence response to this compound. | Personalized medicine applications. |

| Transcriptomics | Profiling gene expression changes in response to treatment. | Elucidation of molecular pathways and mechanisms of action. |

| Proteomics | Identifying protein targets and interaction partners. | Validation of drug targets and understanding of biological effects. |

| Metabolomics | Analyzing changes in metabolic profiles. | Identification of biomarkers for efficacy and understanding of metabolic reprogramming. |

| Multi-omics Integration | Combining data from all omics platforms. | A comprehensive, systems-level understanding of the compound's biological effects. |

Computational Approaches in Natural Product Drug Discovery and Design

Computational methods are becoming indispensable in accelerating the drug discovery process, and they hold significant promise for the study of natural products like this compound. nih.govresearchgate.netnih.gov These in silico techniques can predict the compound's properties, identify potential biological targets, and guide the design of more potent derivatives. bioscipublisher.com

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. arabjchem.orgnih.gov For this compound, docking studies can be used to screen large libraries of proteins to identify potential binding partners, thereby suggesting novel therapeutic targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. bioscipublisher.com By developing QSAR models for a series of coumarin (B35378) analogues, researchers can predict the activity of new, unsynthesized derivatives, thus prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. mdpi.com These simulations can be used to study the stability of the this compound-protein complex and to understand the molecular interactions that govern binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov A pharmacophore model for this compound can be used to virtually screen large compound databases to find other molecules with similar activity.

The application of these computational tools can significantly reduce the time and cost associated with experimental screening and lead optimization, thereby streamlining the drug discovery pipeline for this compound and related compounds. bioscipublisher.comyoutube.com

Table 2: Computational Approaches in this compound Research

| Computational Method | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Molecular Docking | Prediction of binding mode and affinity to a target protein. | Identification of potential biological targets. nih.gov |

| QSAR | Prediction of biological activity based on chemical structure. | Design of more potent this compound derivatives. |

| Molecular Dynamics | Simulation of the dynamic behavior of a molecule and its complex with a target. | Understanding the stability and interactions of this compound with its target. mdpi.com |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Virtual screening for new compounds with similar activity. |

Exploration of Novel Biological Activities and Therapeutic Potential in Preclinical Models

While some biological activities of coumarins are known, the full therapeutic potential of this compound remains to be explored. nih.gov Future research should focus on screening for novel biological activities and evaluating its therapeutic potential in a wider range of preclinical models of disease. nih.govnih.govresearchgate.net

The establishment of reliable preclinical animal models is a critical step in translating basic research findings into clinical applications. mdpi.com These models can provide valuable information on the efficacy, and pharmacokinetic profile of a drug candidate. nih.gov For this compound, this could involve:

Expanding the Scope of Disease Models: Investigating the effects of this compound in animal models of various diseases beyond its currently suggested activities. This could include models of neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can more accurately predict clinical outcomes. nih.gov Evaluating this compound in PDX models of different cancers could provide strong preclinical evidence for its anticancer potential.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human diseases. nih.gov These models can be used to study the efficacy of this compound in a more genetically defined context.

The use of diverse and clinically relevant preclinical models will be crucial in identifying new therapeutic indications for this compound and in generating the necessary data to support its advancement into clinical trials. nih.govmdpi.com

Development of Advanced Delivery Systems for Research Applications

The therapeutic efficacy of many natural products, including coumarins, can be limited by poor solubility, low bioavailability, and rapid metabolism. frontiersin.org Advanced drug delivery systems can overcome these challenges by protecting the compound from degradation, improving its solubility, and enabling targeted delivery to specific tissues or cells. nih.govnih.gov

For this compound, the development of advanced delivery systems could significantly enhance its research applications and therapeutic potential. Promising delivery strategies include:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. nih.govmdpi.comnih.gov Liposomal formulations of this compound could improve its solubility and circulation time in the body. frontiersin.org

Nanoparticles: Polymeric nanoparticles can be engineered to encapsulate this compound and release it in a controlled manner. researchgate.net The surface of these nanoparticles can also be modified with targeting ligands to direct them to specific sites of action.

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Nanoemulsions can enhance the oral bioavailability of poorly water-soluble compounds like this compound.

The development of these advanced delivery systems will be a key step in translating the promising in vitro activities of this compound into effective in vivo therapies.

Table 3: Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Spherical vesicles with a lipid bilayer. mdpi.com | Improved solubility, increased circulation time, and reduced toxicity. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release, targeted delivery, and protection from degradation. |

| Nanoemulsions | Emulsions with droplet sizes in the nanometer range. | Enhanced oral bioavailability and improved solubility. |

Investigation of Synergistic and Antagonistic Effects with Other Bioactive Compounds

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine. nih.gov Investigating the synergistic or antagonistic effects of this compound with other bioactive compounds could lead to the development of more effective treatment strategies. nih.govmdpi.commdpi.com

Synergistic interactions occur when the combined effect of two compounds is greater than the sum of their individual effects. mdpi.com For this compound, this could involve:

Combination with Conventional Drugs: Combining this compound with existing chemotherapeutic agents could enhance their anticancer activity and potentially overcome drug resistance. nih.govmdpi.com For example, some natural compounds have been shown to sensitize cancer cells to conventional drugs. nih.gov

Combination with Other Natural Products: The complex mixtures of compounds found in traditional herbal medicines often exhibit synergistic effects. nih.gov Investigating the effects of this compound in combination with other natural products could reveal novel therapeutic synergies.

Conversely, antagonistic interactions, where one compound reduces the effectiveness of another, are also possible and important to identify. mdpi.com A systematic investigation of the interactions between this compound and other bioactive compounds will be crucial for its rational development as a therapeutic agent, both as a monotherapy and as part of a combination regimen.

Q & A

Q. How is Qianhucoumarin D structurally characterized in natural product research?

Methodological Answer: Structural elucidation involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and X-ray crystallography. For example, this compound’s molecular structure (3'(S),4'(S)-diacetoxy-3',4'-dihydrodihydrocelery ether) was confirmed via optical rotation ([α]D = +4.0° in chloroform) and melting point analysis (160.5–162.5°C) . Comparative analysis with related coumarins (e.g., Qianhucoumarins A–C) helps validate structural uniqueness.

Q. What are the standard protocols for extracting this compound from Peucedanum praeruptorum?

Methodological Answer: Extraction typically employs solvent-based methods (e.g., ethanol or methanol reflux) followed by chromatographic purification (silica gel column chromatography). The compound’s polarity and solubility in chloroform or ethyl acetate guide solvent selection. Researchers should document yield optimization steps, including temperature, solvent ratios, and time, to ensure reproducibility .

Q. Which in vitro models are used to assess this compound’s anti-inflammatory activity?

Methodological Answer: Common models include lipopolysaccharide (LPS)-activated murine peritoneal macrophages, where this compound’s inhibition of nitric oxide (NO) production is measured. Positive controls like L-NMMA (a known NO synthase inhibitor) are essential for validating results. For example, Qianhucoumarin A showed 24.9% inhibition compared to L-NMMA’s 79.2% in similar assays .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s anticancer mechanisms?

Methodological Answer: Dose-response studies should integrate multiple endpoints: apoptosis assays (e.g., Annexin V/PI staining), mitochondrial stress tests (e.g., OMA1 protease activation), and transcriptomic profiling. For instance, BTM-3566, a related compound, activates the integrated stress response (ISR) in diffuse large B-cell lymphoma (DLBCL) models, providing a template for mechanistic studies . Include controls for off-target effects and use nonlinear regression models to calculate IC50/EC50 values.

Q. What strategies can resolve contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer: Contradictions may arise from variability in cell lines, assay conditions, or compound purity. Meta-analysis of published data, coupled with rigorous replication studies, is critical. For example, discrepancies in anti-inflammatory efficacy might be addressed by standardizing LPS concentrations or using isogenic cell models. Transparent reporting of purity (e.g., HPLC chromatograms ≥95%) and solvent effects (e.g., DMSO cytotoxicity) is essential .

Q. How should researchers optimize this compound’s stability in pharmacokinetic studies?

Methodological Answer: Stability testing under physiological conditions (pH, temperature) is required. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantify degradation products. For labile compounds, formulation strategies (e.g., nanoencapsulation) or derivatization (e.g., prodrug design) may enhance bioavailability. Document storage conditions (−80°C vs. room temperature) and validate analytical methods per ICH guidelines .

Data Management and Reproducibility

Q. What data management practices ensure reproducibility in this compound research?

Methodological Answer: A robust data management plan (DMP) should include:

- Raw data archiving (spectra, chromatograms) in accessible formats.

- Detailed metadata (extraction protocols, instrument settings).

- Version control for experimental workflows. Reference ERC DMP templates and collaborate with institutional data teams to align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.